molecular formula C13H17N2O2 B091160 2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl CAS No. 18796-03-7

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl

Cat. No. B091160
CAS RN: 18796-03-7
M. Wt: 233.29 g/mol
InChI Key: ZWDCBKCWJMCKOF-UHFFFAOYSA-N
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Description

The compound “2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl” (IMNO) is a bifunctional probe that contains a paramagnetic nitroxyl group and has a high extinction coefficient in the UV spectrum . It has been used in studies involving polymer films, particularly those formed from porous PDLLA-based matrices .


Molecular Structure Analysis

The molecular structure of IMNO is complex, with a paramagnetic nitroxyl group contributing to its unique properties . Further structural analysis would require more specific data or advanced computational methods.


Chemical Reactions Analysis

IMNO has been studied in the context of its release from poly-D,L-lactide (PDLLA) films into phosphate buffer . The kinetics of this release process have been quantitatively described using optical spectroscopy and ESR spectroscopy .

Scientific Research Applications

  • Photochemical Degradation : The photochemical degradation of 2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-1-oxyl was studied in different solutions and glassy matrices, revealing insights into its degradation process under varying conditions (Vorobiev, Gurman, & Kheifets, 2008).

  • Magnetic Resonance Studies : This compound has been studied using ESR, NMR, ENDOR, and TRIPLE resonance to understand its electronic structures and photochemical transformations (Sagdeev et al., 1984).

  • Catalytic Oxidation : The compound's catalytic effect on the oxidation of various dioxacyclanes was reported, leading to the synthesis of glycol monoesters with high yields (Akbalina et al., 2001).

  • Synthesis of Heterocyclic Amidine Derivatives : Interaction of this compound with isocyanates leads to the synthesis of paramagnetic amidines, which may be used as spin labels with pH-sensitive ESR spectra (Berezina, Reznikov, & Volodarsky, 1993).

  • Physico-Chemical Properties : Studies focused on its geometry, conformational behavior, and magnetic properties, showing significant environmental effects on these properties (Matteo et al., 1999).

  • Reactions with Sodium Hypobromite : Research has been done on the reaction of this compound and its derivatives with sodium hypobromite, leading to different products under specific conditions (Shchukin & Volodarskii, 1979).

  • Metal Complex Studies : Studies on its reaction with metal complexes have revealed insights into the bonding and magnetic coupling in such complexes (Burdukov et al., 1996).

  • Oxidative Coupling of Alkynes : Its role in the oxidative coupling of terminal alkynes and in catalytic cross-coupling reactions has been explored (Vasilevsky, Krivenko, & Alabugin, 2007).

  • Polymerization of Styrene : The compound has been used in the free-radical polymerization of styrene, functioning as a regulator for chain growth (Lazarev et al., 2007).

  • Cross-Coupling Reactions : Research on its use in cross-coupling reactions with aryl iodides and terminal acetylenes has been conducted (Klyatskaya, Tretyakov, & Vasilevsky, 2002).

properties

InChI

InChI=1S/C13H17N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDCBKCWJMCKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C(N1[O])(C)C)[O-])C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl

CAS RN

18796-03-7
Record name 4-Phenyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18796-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl
Reactant of Route 2
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl
Reactant of Route 3
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl
Reactant of Route 4
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl
Reactant of Route 5
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl
Reactant of Route 6
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl

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